(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propanoic acid
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Overview
Description
Fmoc-Agp(Boc)2-OH, also known as N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid, is a derivative of diaminobutanoic acid. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are essential for its stability and reactivity during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Agp(Boc)2-OH involves multiple steps, starting with the protection of the amino groups of diaminobutanoic acid. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as piperidine . The Boc groups are then added using di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Industrial Production Methods
Industrial production of Fmoc-Agp(Boc)2-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is typically produced in powder form and stored at controlled temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Agp(Boc)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group.
Coupling: DIC and HOBt are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-Agp(Boc)2-OH serves as a building block .
Scientific Research Applications
Fmoc-Agp(Boc)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Fmoc-Agp(Boc)2-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are removed at specific stages to allow for the formation of peptide bonds . The compound does not have a direct biological target or pathway but serves as a crucial intermediate in the synthesis of biologically active peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another protected arginine analog used in peptide synthesis.
Fmoc-Lys(Boc)-OH: A protected lysine analog used in similar applications.
Uniqueness
This makes it particularly useful in the synthesis of peptides with specific functional properties .
Properties
IUPAC Name |
3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNKMXCVKSAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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